molecular formula C16H14N6O3S B2676144 2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(pyrimidin-2-yl)acetamide CAS No. 1021021-29-3

2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(pyrimidin-2-yl)acetamide

Cat. No.: B2676144
CAS No.: 1021021-29-3
M. Wt: 370.39
InChI Key: JBACRRWVHLGDBC-UHFFFAOYSA-N
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Description

This compound features a 1,3-benzodioxole moiety fused to a 4-methyl-1,2,4-triazole ring, connected via a sulfanyl bridge to an acetamide group substituted with a pyrimidin-2-yl group. Structural elucidation of such analogs often employs crystallographic tools like the SHELX system .

Properties

IUPAC Name

2-[[5-(1,3-benzodioxol-5-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-pyrimidin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O3S/c1-22-14(10-3-4-11-12(7-10)25-9-24-11)20-21-16(22)26-8-13(23)19-15-17-5-2-6-18-15/h2-7H,8-9H2,1H3,(H,17,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBACRRWVHLGDBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=NC=CC=N2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(pyrimidin-2-yl)acetamide typically involves multi-step synthetic routes One common method starts with the preparation of the benzodioxole derivative, followed by the formation of the triazole ring through cyclization reactionsIndustrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized under specific conditions to form quinone derivatives.

    Reduction: The triazole ring can be reduced to form dihydrotriazole derivatives.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It has been shown to modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis. This mechanism is particularly relevant in its anticancer activity, where it induces apoptosis in cancer cells by disrupting the normal function of microtubules.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs
Compound Name / Features Structural Modifications Biological Activity Key Findings
Target Compound: 1,3-Benzodioxol-5-yl, 4-methyl-triazole, pyrimidine acetamide Benzodioxole, methyl-triazole, pyrimidine Inferred anti-inflammatory Likely enhanced stability and binding due to benzodioxole’s electron-rich nature
2-((4-Amino-5-(furan-2-yl)-4H-triazol-3-yl)sulfanyl)-N-acetamide derivatives () Furan-2-yl replaces benzodioxole Anti-exudative 10 mg/kg dose showed efficacy comparable to diclofenac sodium (8 mg/kg)
N-Substituted aryl-2-({4-[(substituted aryl)-methyl]-5-(pyridin-4-yl)-triazol-3-yl}sulfanyl)acetamides () Pyridin-4-yl, substituted aryl carbamoyl Antimicrobial, antioxidant Derivatives with electron-withdrawing groups (e.g., -NO₂, -Cl) showed lower MIC values
2-{[4-Ethyl-5-(3-pyridinyl)-4H-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide () Ethyl-triazole, sulfamoylphenyl Not reported Sulfamoyl group may enhance solubility but reduce membrane permeability
2-[[4-Amino-5-(2-pyridyl)-triazol-3-yl]sulfanyl]-N-(m-tolyl)acetamide () 2-Pyridyl, m-tolyl Anti-inflammatory Structural analogs demonstrated activity in inflammation models

Physicochemical and Pharmacokinetic Properties

  • Solubility : Sulfamoylphenyl derivatives () exhibit higher aqueous solubility due to polar sulfonamide groups, albeit at the cost of reduced passive diffusion .
  • Metabolic Stability : Methyl substitution on the triazole ring (target compound) may slow hepatic metabolism compared to ethyl or unsubstituted analogs .

Biological Activity

The compound 2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(pyrimidin-2-yl)acetamide is a triazole derivative that has garnered attention for its potential biological activities. This article aims to explore the biological properties of this compound, focusing on its antimicrobial, anticancer, and other pharmacological activities based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H18N4O3SC_{19}H_{18}N_{4}O_{3}S with a molecular weight of 382 g/mol. The compound features a triazole ring, a benzodioxole moiety, and a pyrimidine substituent which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that triazole derivatives often exhibit antimicrobial properties. A study on similar compounds revealed that certain triazole derivatives demonstrated selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans .

CompoundActivityMinimal Inhibitory Concentration (MIC)
Compound AAntibacterial32 µg/mL
Compound BAntifungal16 µg/mL

The structure–activity relationship (SAR) analysis suggests that modifications in the substituents can significantly affect the antimicrobial efficacy of triazole compounds .

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer potential. Some studies report that compounds with similar structures exhibit selective toxicity towards cancer cells while sparing normal cells. For instance, derivatives of benzoxazole have shown promising results in selectively targeting cancer cells .

In vitro studies have demonstrated that the compound can induce apoptosis in various cancer cell lines by activating intrinsic pathways, which is crucial for developing new anticancer therapies.

Other Pharmacological Activities

Emerging research suggests that compounds like this compound may have additional pharmacological effects, including anti-inflammatory and analgesic properties. The presence of the pyrimidine ring is often associated with such activities in medicinal chemistry .

Case Studies

  • Antimicrobial Screening : A series of related compounds were screened for antimicrobial activity against standard bacterial strains. The results indicated that modifications in the benzodioxole and triazole moieties could enhance antibacterial potency.
    • Findings : Compounds with electron-donating groups showed increased activity against Gram-positive bacteria.
  • Anticancer Evaluation : In a study evaluating the cytotoxic effects of triazole derivatives on breast cancer cell lines, it was found that specific substitutions led to enhanced apoptosis rates compared to standard chemotherapeutic agents.
    • Results : The compound exhibited IC50 values lower than those of conventional treatments, indicating potential as an effective anticancer agent.

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